molecular formula C7H11ClO B075111 Cyclopentylacetyl chloride CAS No. 1122-99-2

Cyclopentylacetyl chloride

Cat. No. B075111
CAS RN: 1122-99-2
M. Wt: 146.61 g/mol
InChI Key: NILLIUYSJFTTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentylacetyl chloride is a chemical compound likely utilized in organic synthesis, including the formation of various organic structures and intermediates. Its properties and reactivity could be inferred from related compounds, such as cyclopentadienyltin(II) chloride and cyclopentadienyldinitrosylchromium chloride, which exhibit specific bonding characteristics and molecular geometries influenced by their respective functional groups and metal centers (Bos et al., 1975); (Carter et al., 1966).

Synthesis Analysis

The synthesis of complex organic structures often involves catalytic processes, as seen in the formation of cyclopentenones through palladium catalysis, which is a process that might be analogous to synthesizing cyclopentylacetyl chloride. This method showcases the versatility of palladium in facilitating carbon-carbon bond formation, which could be relevant to the synthesis of Cyclopentylacetyl chloride (Lee et al., 2020).

Molecular Structure Analysis

Molecular structure determination, such as that for cyclopropyl chloride, provides crucial insights into the bond distances and angles that define the stability and reactivity of a molecule. Such analyses help in understanding the spatial arrangement of atoms within Cyclopentylacetyl chloride and how this influences its chemical behavior (Schwendeman et al., 1964).

Chemical Reactions and Properties

Cyclopentylacetyl chloride's reactivity can be inferred from studies on similar molecules, demonstrating various chemical reactions, such as cyclization reactions that lead to the formation of cyclopentenes or dihydrofuran derivatives. These reactions highlight the influence of catalysts and the substrate's electronic and steric effects on the product's selectivity (Jiang et al., 2008).

Scientific Research Applications

  • Cystic Fibrosis Treatments : Cyclopentylacetyl chloride derivatives, like 8-cyclopentyl-1,3-dipropylxanthine (CPX), have been studied for their potential in treating cystic fibrosis. CPX has shown efficacy in increasing chloride efflux and CFTR trafficking in vitro in CF airway cells (McCarty et al., 2002).

  • Chemical Synthesis : Cyclopentylacetyl chloride is used in palladium-catalyzed negishi cross-coupling reactions, a method effective for a range of beta-hydrogen-containing primary alkyl iodides, bromides, chlorides, and tosylates with alkyl-, alkenyl-, and arylzinc halides (Zhou & Fu, 2003).

  • Environmental Science : Studies on cyanogen chloride (CNCl), which can be related to the chemical family of Cyclopentylacetyl chloride, revealed its stability in the presence of chlorine and chloramines in drinking water, highlighting the importance of understanding the behavior of such chemicals in environmental contexts (Na & Olson, 2004).

  • Green Solvent Applications : Cyclopentyl methyl ether, related to Cyclopentylacetyl chloride, has been identified as an environmentally friendly alternative solvent for various polymerization processes, indicating the potential for cyclopentyl derivatives in sustainable chemistry (Abreu et al., 2016).

  • Drug Delivery Systems : Cyclopentylacetyl chloride derivatives have been explored in the development of drug delivery systems, such as contact lenses for delivering cyclosporine A into the cornea, demonstrating the versatility of these compounds in pharmaceutical applications (Yenice et al., 2008).

Safety And Hazards

Cyclopentylacetyl chloride is classified as a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .

properties

IUPAC Name

2-cyclopentylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILLIUYSJFTTRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392926
Record name Cyclopentylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentylacetyl chloride

CAS RN

1122-99-2
Record name Cyclopentylacetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentylacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 50 g. of cyclopentaneacetic acid containing 2.9 ml. of N,N-dimethylformamide is added dropwise, with stirring, 51 g. of thionyl chloride over a period of 15 minutes. After stirring for an additional 60 minutes excess thionyl chloride is removed in vacuo and the residual oil is distilled to give 55.4 g. (97%) of product, b.p. 57°-58° C. (10 mm.).
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Cyclopentane acetic acid (17 g, 0.132mole) was stirred into 50 mls of thionyl chloride and refluxed for two hours. The mixture was cooled and the excess solvent was removed via distillation at atmospheric pressure. The residue was distilled (b.p.=38°-39° C. at 0.1 mm Hg) to give 15 g of the title compound (81% distilled yield).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentylacetyl chloride
Reactant of Route 2
Reactant of Route 2
Cyclopentylacetyl chloride
Reactant of Route 3
Cyclopentylacetyl chloride
Reactant of Route 4
Cyclopentylacetyl chloride
Reactant of Route 5
Reactant of Route 5
Cyclopentylacetyl chloride
Reactant of Route 6
Cyclopentylacetyl chloride

Citations

For This Compound
28
Citations
GD Paulson, MV Zehr - Journal of Agricultural and Food …, 1971 - ACS Publications
… For the synthesis of p-chlorophenyl-14C(U)-2cyclopentyl acetate, 1 mg of p-chlorophenol-14C(U), 0.5 ml of benzene, 0.2 ml of pyridine, and 0.2 ml of 2-cyclopentylacetyl chloride were …
Number of citations: 18 pubs.acs.org
R Zhang, T Mayhood, P Lipari, Y Wang, J Durkin… - Analytical …, 2004 - Elsevier
… of DIEA was then added before cyclopentylacetyl chloride, benzyl chloroformate, or 4-benzyloxybenzyl chloride reacted with the indole nitrogen. The washed and drained resin was …
Number of citations: 99 www.sciencedirect.com
SV Kessar, AL Rampal, KP Mahajan - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… To an ice-cold solution of methylamine (28 g.) in dry ether (200 cc) was slowly added cyclopentylacetyl chloride 6 (27 g.) in ether (20 cc). The mixture was left at room temperature for 1 …
Number of citations: 2 pubs.rsc.org
GD Paulson, MV Zehr, MM Dockter… - Journal of Agricultural …, 1972 - ACS Publications
… The ether-soluble metabolite was derivatized with 2-cyclopentylacetyl chloride, purified, and characterized as previously described (Paulson and Zehr, 1971). After ether extraction, the …
Number of citations: 12 pubs.acs.org
OW Woltersdorf Jr, SJ DeSolms… - Journal of Medicinal …, 1977 - ACS Publications
A modification of the sequence described in Scheme I led to hexahydrofluorenone analogues22 and 24 as shown in Scheme III. The anisóle 5 was acylated with cyclo-hexanecarbonyl …
Number of citations: 46 pubs.acs.org
B Barnych, N Singh, S Negrel, Y Zhang, D Magis… - European journal of …, 2020 - Elsevier
… Thus, 2-cyclopentyl-2-mercaptoacetamide 33 was synthesized from commercially available 2-cyclopentylacetyl chloride (Scheme 2) and, interestingly, it was a significantly more potent …
Number of citations: 3 www.sciencedirect.com
DN Kevill, ZH Ryu - Journal of Physical Organic Chemistry, 2013 - Wiley Online Library
… , proposed to be S N 2 in character,24 acetyl chloride had a value24 of 1.29, and values in the range of 1.38 to 1.48 were observed for propanoyl chloride,25 cyclopentylacetyl chloride,…
Number of citations: 6 onlinelibrary.wiley.com
PF JACKISCH - 1965 - search.proquest.com
In this study the mechanisms of solvolysis of certain 3-tosyloxy-bicyclo [3.2. 1] octanes are investigated.* In these compounds the 3-substituent can occupy either of two positions as …
Number of citations: 0 search.proquest.com
DD Mitchell, JC Pickens, K Korotkov, E Fan… - Bioorganic & medicinal …, 2004 - Elsevier
… with the exception of 4-phenoxybutyryl chloride and cyclopentylacetyl chloride, which were purchased from Lancaster Synthesis Inc. H NMR spectra were recorded using a Bruker AC-…
Number of citations: 56 www.sciencedirect.com
E Lager, J Nilsson, EØ Nielsen, M Nielsen… - Bioorganic & medicinal …, 2008 - Elsevier
… The title compound was prepared according to the procedure described for 27a, using cyclopentylacetyl chloride instead of valeroyl chloride. The crude product was purified by …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.